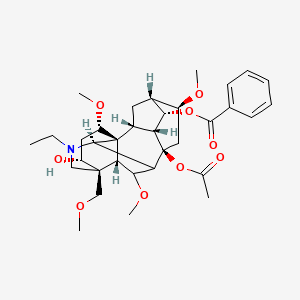

![molecular formula C27H26ClN3O7S2 B11934208 ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B11934208.png)

ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

OSMI-4 is a potent inhibitor of the enzyme O-linked N-acetylglucosamine transferase (OGT). This enzyme is responsible for the post-translational modification of proteins through the addition of N-acetylglucosamine to serine and threonine residues. OSMI-4 has been widely recognized for its low nanomolar binding affinity and its ability to inhibit OGT effectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of OSMI-4 involves several steps, starting with the preparation of the quinolinone-6-sulfonamide scaffold. This scaffold is then modified to include a chlorine substituent on the quinolinone ortho to the sulfonamide, which enhances the molecule’s binding affinity in the uridine binding pocket of OGT . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and are carried out at controlled temperatures to ensure the stability of the compound .

Industrial Production Methods: While specific industrial production methods for OSMI-4 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .

Análisis De Reacciones Químicas

Types of Reactions: OSMI-4 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and chlorine substituent. These reactions are typically carried out under mild conditions to prevent degradation of the compound .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of OSMI-4 include organic solvents like DMSO, as well as various catalysts and bases to facilitate the substitution reactions . The reactions are usually conducted at temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal reaction rates .

Major Products Formed: The major product formed from the reactions involving OSMI-4 is the modified quinolinone-6-sulfonamide scaffold with enhanced binding affinity for OGT. This modification is crucial for the compound’s inhibitory activity .

Aplicaciones Científicas De Investigación

OSMI-4 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the mechanisms of OGT inhibition and to develop new inhibitors with improved properties . In biology, OSMI-4 is used to investigate the role of O-GlcNAcylation in various cellular processes, including gene expression, protein stability, and enzyme activity . In medicine, OSMI-4 has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders, where dysregulation of O-GlcNAcylation has been implicated .

Mecanismo De Acción

OSMI-4 exerts its effects by binding to the uridine binding pocket within the active site of OGT. This binding is facilitated by the chlorine substituent on the quinolinone ortho to the sulfonamide, which enhances the molecule’s affinity for the enzyme . Once bound, OSMI-4 inhibits the transfer of N-acetylglucosamine to serine and threonine residues on target proteins, thereby disrupting the O-GlcNAcylation process . This inhibition can affect various cellular pathways and processes, including gene expression, protein stability, and enzyme activity .

Comparación Con Compuestos Similares

OSMI-4 is unique among OGT inhibitors due to its low nanomolar binding affinity and its ability to inhibit OGT effectively in cellular assays . Similar compounds include OSMI-1, which also contains a quinolinone-6-sulfonamide scaffold but lacks the chlorine substituent that enhances binding affinity . Other OGT inhibitors include UDP-mimics, which bind to the uridine binding pocket but may have lower affinity and specificity compared to OSMI-4 .

List of Similar Compounds:- OSMI-1

- UDP-mimics

- Peptidic substrate inhibitors

OSMI-4 stands out due to its optimized structure, which allows for more effective inhibition of OGT and greater potential for therapeutic applications .

Propiedades

Fórmula molecular |

C27H26ClN3O7S2 |

|---|---|

Peso molecular |

604.1 g/mol |

Nombre IUPAC |

ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate |

InChI |

InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m0/s1 |

Clave InChI |

STPSLAZMEWZDAJ-SANMLTNESA-N |

SMILES isomérico |

CCOC(=O)CN(CC1=CC=CS1)C(=O)[C@H](C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |

SMILES canónico |

CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B11934138.png)

![methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B11934143.png)

![4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B11934165.png)

![1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B11934179.png)

![4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one](/img/structure/B11934191.png)

![(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one](/img/structure/B11934193.png)

![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)

![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)